molecular formula C6H15NO3S B13168343 1-Methoxy-3-methylbutane-2-sulfonamide

1-Methoxy-3-methylbutane-2-sulfonamide

Cat. No.: B13168343
M. Wt: 181.26 g/mol
InChI Key: PYAFHSWLOVGVDX-UHFFFAOYSA-N
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Description

1-Methoxy-3-methylbutane-2-sulfonamide is an organic compound with the molecular formula C6H15NO3S It is characterized by the presence of a sulfonamide group attached to a methoxy and methyl-substituted butane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-3-methylbutane-2-sulfonamide can be synthesized through several methods. One common approach involves the reaction of 1-methoxy-3-methylbutane with a sulfonamide reagent under controlled conditions. The reaction typically requires a catalyst and may be carried out in an organic solvent at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-3-methylbutane-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions may yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the methoxy or methyl groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

1-Methoxy-3-methylbutane-2-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic effects, such as antimicrobial or anti-inflammatory properties, is ongoing.

    Industry: It finds use in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which 1-methoxy-3-methylbutane-2-sulfonamide exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby altering their activity. The pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 1-Methoxy-3-methylbutane-1-sulfonamide
  • 1-Methoxy-3-methylbutane-3-sulfonamide
  • 1-Methoxy-3-methylbutane-4-sulfonamide

Comparison: 1-Methoxy-3-methylbutane-2-sulfonamide is unique due to the position of the sulfonamide group on the butane chain. This positional difference can significantly impact the compound’s reactivity and interactions with other molecules. Compared to its analogs, it may exhibit distinct chemical and biological properties, making it valuable for specific applications.

Properties

Molecular Formula

C6H15NO3S

Molecular Weight

181.26 g/mol

IUPAC Name

1-methoxy-3-methylbutane-2-sulfonamide

InChI

InChI=1S/C6H15NO3S/c1-5(2)6(4-10-3)11(7,8)9/h5-6H,4H2,1-3H3,(H2,7,8,9)

InChI Key

PYAFHSWLOVGVDX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(COC)S(=O)(=O)N

Origin of Product

United States

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